molecular formula C8H8N2 B1291298 3-Amino-5-methylbenzonitrile CAS No. 186551-97-3

3-Amino-5-methylbenzonitrile

Cat. No. B1291298
CAS RN: 186551-97-3
M. Wt: 132.16 g/mol
InChI Key: UNPIGVYJSNRGBR-UHFFFAOYSA-N
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Description

3-Amino-5-methylbenzonitrile is a chemical compound with the molecular weight of 132.16 . It is commonly used in the pharmaceutical, chemical, and material industries.


Molecular Structure Analysis

The molecular structure of 3-Amino-5-methylbenzonitrile is represented by the InChI code 1S/C8H8N2/c1-6-2-7 (5-9)4-8 (10)3-6/h2-4H,10H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms.

It should be stored at a temperature of 4°C and protected from light .

Scientific Research Applications

Pharmaceutical Research

3-Amino-5-methylbenzonitrile: is utilized in pharmaceutical research as a building block for the synthesis of various compounds. Its amine group is a key functional group that can undergo a range of reactions to create new molecules with potential therapeutic effects . For instance, it can be used to develop novel drug candidates for diseases where modulation of biological pathways is crucial.

Organic Synthesis

In organic chemistry, 3-Amino-5-methylbenzonitrile serves as an important intermediate. It can be used in the synthesis of complex organic molecules through various reactions such as nucleophilic substitution or as a precursor in the formation of heterocycles, which are core structures in many pharmaceuticals .

Material Science

This compound plays a role in material science, particularly in the development of new materials with specific electronic or photonic properties. Its incorporation into polymers or coatings can alter the electrical conductivity or optical characteristics of the material, making it suitable for innovative applications in electronics and nanotechnology .

Agriculture

In the agricultural sector, derivatives of 3-Amino-5-methylbenzonitrile could be explored for their potential use in the synthesis of agrochemicals. These compounds may possess herbicidal or pesticidal activities, contributing to the protection of crops and enhancement of yield .

Biotechnology Research

Biotechnology research can benefit from 3-Amino-5-methylbenzonitrile in the study of enzyme-substrate interactions or as a molecular probe. It can also be a part of the synthesis of biomolecules that mimic natural compounds, aiding in the understanding of biological systems and processes .

Environmental Applications

Lastly, 3-Amino-5-methylbenzonitrile may find applications in environmental science, particularly in the synthesis of compounds used in the remediation of pollutants. Its chemical structure could be modified to create molecules that bind to or degrade environmental contaminants, aiding in pollution control and cleanup efforts .

Safety and Hazards

While specific safety and hazard information for 3-Amino-5-methylbenzonitrile is not available, it’s always important to handle chemical compounds with care, using appropriate personal protective equipment and following safety protocols .

properties

IUPAC Name

3-amino-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPIGVYJSNRGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618739
Record name 3-Amino-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methylbenzonitrile

CAS RN

186551-97-3
Record name 3-Amino-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-methylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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